Chemical Structure and Physicochemical Properties of Rolitetracycline Nitrate: A Technical Whitepaper
Chemical Structure and Physicochemical Properties of Rolitetracycline Nitrate: A Technical Whitepaper
Executive Summary: The Prodrug Paradigm
Rolitetracycline nitrate is a semi-synthetic, broad-spectrum tetracycline antibiotic engineered specifically to overcome the physicochemical limitations of its parent compound. Native tetracycline exhibits poor aqueous solubility, making it unsuitable for high-concentration parenteral (intravenous or intramuscular) administration. To bypass this, pharmaceutical scientists utilized a Mannich condensation reaction to synthesize an N-Mannich base prodrug. By introducing a pyrrolidinylmethyl moiety, the hydration energy and ionization profile of the molecule are fundamentally altered, yielding a highly water-soluble compound that rapidly hydrolyzes in vivo to deliver the active tetracycline payload.
This whitepaper provides an in-depth analysis of the chemical structure, physicochemical properties, hydrolytic activation mechanisms, and validated experimental workflows associated with rolitetracycline nitrate.
Structural Elucidation & Physicochemical Profiling
Chemical Identity
Rolitetracycline nitrate is formulated as a sesquihydrate salt to maximize solid-state stability and dissolution kinetics.
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IUPAC Name: (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(pyrrolidin-1-ylmethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide nitrate sesquihydrate.
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Molecular Formula: 2C27H33N3O8⋅2HNO3⋅3H2O [1].
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Molecular Weight: 1235.21 g/mol (salt/hydrate complex); 527.57 g/mol (anhydrous free base) [2].
Structural Causality and Ionization
The structural genius of rolitetracycline lies in the carboxamide group at the C-2 position of the tetracycline naphthacene core. In the parent tetracycline, this group is neutral and limits hydrogen bonding networks in water. Through a Mannich reaction with formaldehyde and pyrrolidine, a basic tertiary amine (pyrrolidine ring) is covalently linked to the amide nitrogen.
This modification suppresses the overall pKa of the molecule to approximately 7.4 [3]. At physiological pH, the pyrrolidine nitrogen is highly protonated, creating a localized positive charge that drastically decreases the LogP (-1.04) and increases aqueous solubility to an exceptional ~555,000 mg/L [4].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of rolitetracycline nitrate required for formulation development:
| Physicochemical Property | Value | Analytical Significance | Source |
| Molecular Formula | 2C27H33N3O8⋅2HNO3⋅3H2O | Defines the stoichiometric sesquihydrate nitrate salt. | [1] |
| Molecular Weight | 1235.21 g/mol | Critical for precise molar dosing in IV formulations. | [2] |
| Aqueous Solubility | ~555,000 mg/L | Enables low-volume, high-concentration parenteral injections. | [4] |
| pKa | ~7.4 | Dictates the ionization state in blood serum. | [3] |
| LogP | -1.04 (Estimated) | Indicates high hydrophilicity; prevents BBB crossing until hydrolyzed. | |
| Melting Point | 163.5 °C (Decomposes) | Establishes thermal stability limits for lyophilization. | [5] |
| Physical Appearance | Dark Red to Brown Solid | Acts as a visual indicator of oxidative degradation. | [5] |
Mechanism of Action & Hydrolytic Activation
Rolitetracycline is a classic bioprecursor prodrug. It possesses no intrinsic antibacterial activity in its intact Mannich base form. Its efficacy relies entirely on a self-validating, non-enzymatic chemical hydrolysis triggered by the pH and aqueous environment of the bloodstream [6].
Upon intravenous injection, the compound encounters a physiological pH of 7.4. The N-Mannich base linkage is inherently unstable in neutral-to-alkaline aqueous media. It undergoes a rapid pseudo-first-order hydrolytic cleavage, releasing the active tetracycline core, alongside equimolar amounts of formaldehyde and pyrrolidine[7].
Once liberated, the active tetracycline passively diffuses through bacterial porin channels. Inside the bacterial cell, it reversibly binds to the 30S ribosomal subunit, sterically blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting protein synthesis [8].
Fig 1: Prodrug activation and mechanism of action for rolitetracycline.
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols have been designed with built-in causality and self-validating checkpoints.
Protocol 1: Synthesis of Rolitetracycline Nitrate via Mannich Condensation
Objective: Synthesize the highly soluble N-Mannich base prodrug from tetracycline free base while minimizing hydrolytic degradation. Causality: Direct one-pot reaction of pyrrolidine, formaldehyde, and tetracycline generates water as a byproduct, which can prematurely hydrolyze the sensitive tetracycline core and cause severe discoloration. Utilizing preformed methylene-bis-pyrrolidine in an anhydrous solvent bypasses this caustic intermediate, improving yield and purity [9].
Step-by-Step Methodology:
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Reagent Preparation: React paraformaldehyde with an excess of pyrrolidine under reflux in an inert organic solvent (e.g., anhydrous ethanol). Distill to isolate pure methylene-bis-pyrrolidine.
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Condensation: Suspend tetracycline free base in anhydrous methylene chloride ( CH2Cl2 ) at 20–25 °C under a continuous nitrogen ( N2 ) purge to prevent oxidative degradation.
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Addition: Dropwise, add the preformed methylene-bis-pyrrolidine to the suspension. Stir for 2 hours until the mixture becomes homogenous, indicating the formation of the rolitetracycline free base.
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Salt Formation: Transfer the solution to an ice bath (0–5 °C). Slowly titrate with dilute, anhydrous nitric acid ( HNO3 ) until the sesquihydrate nitrate salt precipitates.
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Isolation: Filter the precipitate under vacuum, wash thoroughly with cold diethyl ether to remove unreacted pyrrolidine, and dry under high vacuum at -20 °C. Store in an amber vial to prevent photodegradation [5].
Fig 2: Synthesis pathway of rolitetracycline nitrate via Mannich condensation.
Protocol 2: Variable-Temperature Hydrolysis Kinetics Assay
Objective: Validate the pseudo-first-order hydrolytic activation of the prodrug into active tetracycline. Causality: Traditional isothermal kinetic studies are time-consuming and prone to buffer evaporation. A variable-temperature spectrophotometric approach allows for the rapid, continuous determination of the Arrhenius activation energy ( Ea ) and rate constants ( kobs ) in a single run, ensuring the formulation's in vivo release profile is predictable and safe [7].
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 0.1 M phosphate-buffered saline (PBS) solution adjusted precisely to pH 7.4 to simulate physiological blood conditions.
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Sample Initialization: Dissolve rolitetracycline nitrate to a final concentration of 50 µM in the PBS buffer. Immediately transfer to a quartz cuvette.
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Spectrophotometric Setup: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the detection wavelength to 380 nm (the isosbestic point for tetracycline appearance).
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Temperature Ramp: Apply a linear temperature gradient from 25 °C to 45 °C at a strict rate of 0.5 °C/min.
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Data Analysis: Export the absorbance vs. temperature data. Apply generalized non-isothermal kinetic equations to calculate the pseudo-first-order rate constant ( kobs ) and activation energy ( Ea ). A successful assay will yield an Ea consistent with rapid in vivo amide hydrolysis.
References
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PubChem: Rolitetracycline nitrate hydrate. National Institutes of Health (NIH). URL:[Link]
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PubChem: Rolitetracycline. National Institutes of Health (NIH). URL:[Link]
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PrecisionFDA: ROLITETRACYCLINE NITRATE. U.S. Food and Drug Administration (FDA). URL:[Link]
- US Patent 3985768A: Process for producing rolitetracycline. Google Patents.
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Rational For the Use of Prodrugs: Organic Pharmaceutical Chemistry IV. Al-Muthanna University. URL:[Link]
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Fast rolitetracycline stability determination by spectrophotometer Variable-temperature kinetic experiments: ResearchGate. URL:[Link]
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Inxight Drugs: ROLITETRACYCLINE NITRATE. National Center for Advancing Translational Sciences (NCATS). URL:[Link]
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Semantic Scholar: Fluoroquinolone Mannich bases as promising agents. Semantic Scholar. URL:[Link]
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